molecular formula C47H59N11O7 B11932877 (8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide

(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide

Cat. No.: B11932877
M. Wt: 890.0 g/mol
InChI Key: FNOKZRYCHPSURW-WFXFPESJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, ether, and carbonyl groups. Its unique configuration and properties make it a subject of interest in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Amino Acid Derivatization: The initial step often involves the derivatization of amino acids to introduce the necessary functional groups.

    Coupling Reactions: The intermediate compounds are then coupled using reagents such as carbodiimides or phosphonium salts to form peptide bonds.

    Cyclization: The formation of the tricyclic core structure is achieved through cyclization reactions, which may involve the use of strong acids or bases.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesizers and large-scale reactors. Key considerations include:

    Reaction Efficiency: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

    Scalability: Ensuring that the synthetic route can be scaled up for industrial production without compromising quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino and ether groups can be oxidized to form corresponding oxides.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro compounds, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptor Activity: Altering the function of receptors by binding to their ligand-binding domains.

    Pathway Inhibition: Blocking specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to targets, or improved therapeutic efficacy.

Properties

Molecular Formula

C47H59N11O7

Molecular Weight

890.0 g/mol

IUPAC Name

(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide

InChI

InChI=1S/C47H59N11O7/c1-27-35(26-53-41(54-27)30-8-11-32(12-9-30)47(3,4)5)43(60)56-36(15-16-48)46(63)58(6)40-31-10-14-39(65-22-19-51)34(25-31)33-23-29(7-13-38(33)64-21-18-50)24-37(44(61)52-20-17-49)57-42(59)28(2)55-45(40)62/h7-14,23,25-26,28,36-37,40H,15-16,18-22,24,48,50-51H2,1-6H3,(H,52,61)(H,55,62)(H,56,60)(H,57,59)/t28-,36-,37-,40-/m0/s1

InChI Key

FNOKZRYCHPSURW-WFXFPESJSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)OCCN)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)[C@H](CCN)NC(=O)C4=CN=C(N=C4C)C5=CC=C(C=C5)C(C)(C)C)OCCN)C(=O)NCC#N

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C=C2)OCCN)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)C(CCN)NC(=O)C4=CN=C(N=C4C)C5=CC=C(C=C5)C(C)(C)C)OCCN)C(=O)NCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.